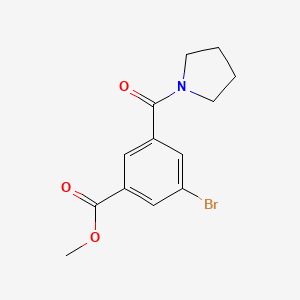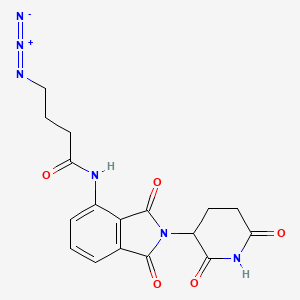
Pomalidomide-CO-C3-azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pomalidomide-CO-C3-azide is a derivative of pomalidomide, an immunomodulatory drug primarily used in the treatment of multiple myeloma
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pomalidomide-CO-C3-azide typically involves a multi-step process. One common method includes the reaction of pomalidomide with a suitable azide reagent under controlled conditions. The process may involve the use of coupling agents and solvents to facilitate the reaction. For instance, a continuous flow synthesis approach has been developed to improve the efficiency and yield of the synthesis .
Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques that ensure high purity and yield. Methods such as continuous flow synthesis are preferred due to their scalability and reproducibility. These methods allow for the production of this compound with a purity greater than 99%, making them suitable for pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions: Pomalidomide-CO-C3-azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in click chemistry reactions, forming triazoles.
Reduction Reactions: The azide group can be reduced to an amine under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Copper(I) catalysts are often used in click chemistry reactions involving azides.
Reduction Reactions: Reducing agents such as hydrogen gas or hydrides can be used to convert the azide group to an amine.
Oxidation Reactions: Oxidizing agents like peroxides may be used, though these reactions are less frequently employed.
Major Products Formed:
Triazoles: Formed from click chemistry reactions.
Amines: Formed from the reduction of the azide group.
Wissenschaftliche Forschungsanwendungen
Pomalidomide-CO-C3-azide has a wide range of scientific research applications:
Chemistry: Used in the synthesis of complex molecules through click chemistry.
Biology: Employed in the study of protein-protein interactions and cellular processes.
Wirkmechanismus
Pomalidomide-CO-C3-azide exerts its effects through multiple mechanisms:
Binding to Cereblon (CRBN): This interaction is crucial for its immunomodulatory and antineoplastic activities.
Inhibition of Angiogenesis: The compound inhibits the formation of new blood vessels, which is essential for tumor growth.
Induction of Apoptosis: It promotes the programmed cell death of cancer cells by modulating various signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Thalidomide: The parent compound of pomalidomide, known for its immunomodulatory and antiangiogenic properties.
Lenalidomide: Another derivative of thalidomide, with enhanced potency and reduced toxicity compared to thalidomide.
Pomalidomide: The base compound from which pomalidomide-CO-C3-azide is derived, used primarily in the treatment of multiple myeloma.
Uniqueness: this compound is unique due to its azide functional group, which allows for versatile chemical modifications and applications in click chemistry. This makes it particularly valuable in the development of targeted therapies and PROTACs, setting it apart from other IMiDs .
Eigenschaften
Molekularformel |
C17H16N6O5 |
|---|---|
Molekulargewicht |
384.3 g/mol |
IUPAC-Name |
4-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]butanamide |
InChI |
InChI=1S/C17H16N6O5/c18-22-19-8-2-5-12(24)20-10-4-1-3-9-14(10)17(28)23(16(9)27)11-6-7-13(25)21-15(11)26/h1,3-4,11H,2,5-8H2,(H,20,24)(H,21,25,26) |
InChI-Schlüssel |
IQDAUQZEUZNBJF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


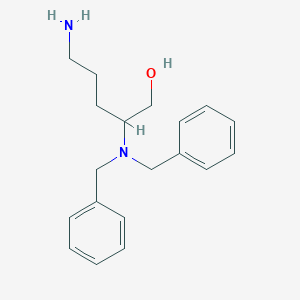
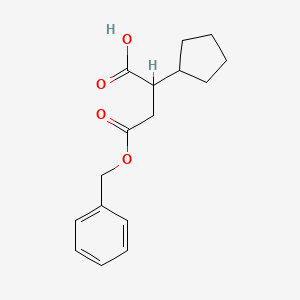
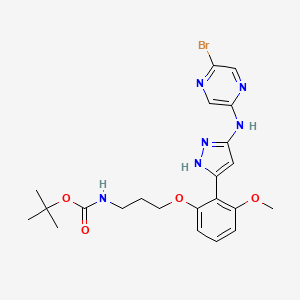
![(6S)-6-(chlorosulfonyloxymethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B14776351.png)
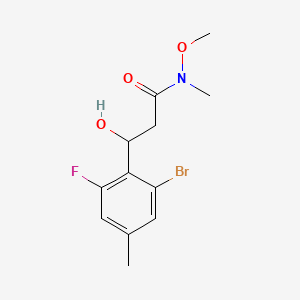

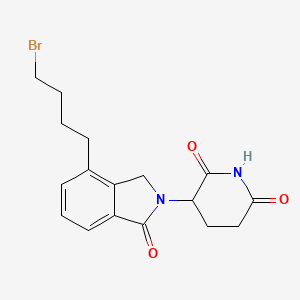

![3-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-4-carboxamide](/img/structure/B14776374.png)
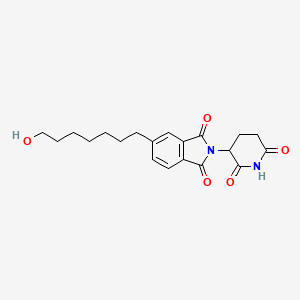
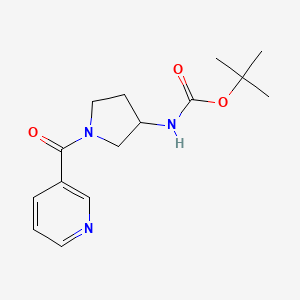
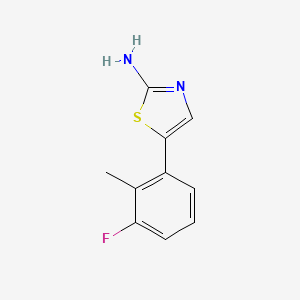
![2-amino-3-methyl-N-propan-2-yl-N-[[3-(trifluoromethyl)phenyl]methyl]butanamide](/img/structure/B14776396.png)
